molecular formula C18H23N3O2 B14402849 N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-38-3

N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B14402849
CAS No.: 88350-38-3
M. Wt: 313.4 g/mol
InChI Key: YZMHZGMTZHKKSE-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a synthetic compound featuring a quinoline core linked to an acetamide moiety substituted with a piperidine-containing ethyl group. The quinoline scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and fluorescence sensing applications . The piperidinylethyl side chain may enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

88350-38-3

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C18H23N3O2/c22-17(19-10-13-21-11-2-1-3-12-21)14-23-16-8-4-6-15-7-5-9-20-18(15)16/h4-9H,1-3,10-14H2,(H,19,22)

InChI Key

YZMHZGMTZHKKSE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Quinoline Derivative Preparation: Quinoline derivatives can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the piperidine and quinoline derivatives through an ethyl linkage, followed by the introduction of the acetamide group. This can be achieved using reagents such as ethyl chloroacetate and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The quinoline moiety can intercalate with DNA, potentially leading to anti-cancer activity by disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular weights, and applications of N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide and related compounds:

Compound Name Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference IDs
This compound 2-(Piperidin-1-yl)ethyl C₁₈H₂₂N₃O₂* ~312.39 Potential drug candidate (inferred)
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide Cyclohexyl C₁₇H₂₀N₂O₂ 284.35 Unknown (safety data available)
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide Methyl and phenyl C₁₈H₁₆N₂O₂ 292.34 Luminescent metal complexes
N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide Quinolin-8-yl C₂₀H₁₅N₃O₂ 329.36 Cd²⁺/Zn²⁺ fluorescent sensor
Quinoline-cinnamide hybrids Cinnamate derivatives Variable Variable Cytotoxic activity
Nopol-based quinoline acetamides Bicyclic terpene (nopol) Variable Variable Antiplasmodial agents

*Molecular formula inferred from structural analogy.

Key Observations:

  • Substituent Effects: Piperidinylethyl vs. Methyl/Phenyl vs. Quinolinyl (): Bulky aryl groups (e.g., phenyl, quinolinyl) improve fluorescence properties by extending conjugation, whereas methyl groups reduce steric hindrance for metal coordination .
  • Molecular Weight and Solubility: Higher molecular weight in quinoline-cinnamide hybrids () correlates with reduced aqueous solubility but improved membrane permeability.

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